Isopropenylmagnesium bromide

Catalog No.
S1506296
CAS No.
13291-18-4
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropenylmagnesium bromide

CAS Number

13291-18-4

Product Name

Isopropenylmagnesium bromide

IUPAC Name

magnesium;prop-1-ene;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UZNGRHDUJIVHQT-UHFFFAOYSA-M

SMILES

C[C-]=C.[Mg+2].[Br-]

Canonical SMILES

C[C-]=C.[Mg+2].[Br-]

Grignard Reaction

The primary application of iPrMgBr lies in the Grignard reaction. This reaction involves the addition of a nucleophilic carbon atom from the Grignard reagent to a carbonyl group (C=O) in another molecule. This reaction is versatile and can be used to form various carbon-carbon bonds, making it a valuable tool for organic synthesis.

Several scientific articles and resources document the use of iPrMgBr in the Grignard reaction. For instance, one study describes its application in the synthesis of zofenoprilat, a medication used to treat high blood pressure []. Another study details its use in the preparation of (S)-(-)-phosphonotrixin, a compound with potential applications in agriculture [].

Isopropenylmagnesium bromide is an organomagnesium compound with the molecular formula C3H5BrMg\text{C}_3\text{H}_5\text{BrMg} and a molecular weight of 145.28 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides that are widely utilized in organic synthesis for their nucleophilic properties. This compound is typically presented as a solution in tetrahydrofuran or 2-methyltetrahydrofuran, where it exhibits a concentration of around 0.5 M . Isopropenylmagnesium bromide is known for its reactivity, particularly in forming carbon-carbon bonds through nucleophilic addition reactions.

  • Grignard Reactions: It acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules.
  • Regioselective Ring Opening: The compound can be used to regioselectively open epoxides, leading to the formation of alcohols .
  • Synthesis of Pharmaceuticals: It has been employed in the total synthesis of bioactive compounds such as zofenoprilat and (S)-(-)-phosphonotrixin, showcasing its utility in medicinal chemistry .

Isopropenylmagnesium bromide is synthesized through the reaction of 2-bromopropene with magnesium metal in an appropriate solvent such as tetrahydrofuran or 2-methyltetrahydrofuran. The general reaction can be summarized as follows:

C3H5Br+MgC3H5MgBr\text{C}_3\text{H}_5\text{Br}+\text{Mg}\rightarrow \text{C}_3\text{H}_5\text{MgBr}

This method allows for the formation of the Grignard reagent under an inert atmosphere to prevent moisture interference, which can lead to hydrolysis .

Isopropenylmagnesium bromide has various applications in organic chemistry:

  • Synthesis of Organic Compounds: It is extensively used in the synthesis of complex organic molecules through nucleophilic additions.
  • Pharmaceutical Development: The compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Green Chemistry: Its use in greener solvents like 2-methyltetrahydrofuran aligns with principles of sustainable chemistry .

Isopropenylmagnesium bromide shares similarities with other Grignard reagents but possesses unique characteristics due to its specific structure and reactivity profile. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
Isobutylmagnesium bromideC4H9BrMgLarger alkyl group; used for different nucleophilic additions
Vinylmagnesium bromideC2H3BrMgLess steric hindrance; often used in polymerization reactions
Allylmagnesium bromideC3H5BrMgReacts readily with carbonyl compounds; useful for allylic substitutions

Isopropenylmagnesium bromide's unique structure allows it to participate effectively in reactions that require both steric and electronic considerations, making it particularly valuable for specific synthetic applications not easily achieved by other similar reagents .

Historical Development of Grignard Reagent Synthesis Protocols

The synthesis of Grignard reagents, including isopropenylmagnesium bromide, traces back to Victor Grignard’s 1900 discovery of organomagnesium compounds. Early protocols utilized diethyl ether or tetrahydrofuran (THF) as solvents, with magnesium metal reacting with alkyl/aryl halides under anhydrous conditions. For isopropenylmagnesium bromide, 2-bromopropene (allyl bromide) served as the precursor, reacting with magnesium in THF to form the reagent.

Key Historical Milestones:

YearDevelopmentSignificance
1900Grignard’s discoveryEnabled C–C bond formation via organomagnesium reagents.
1912Nobel Prize awarded to GrignardRecognition of reagents’ impact on organic synthesis.
1990sRieke metal developmentIntroduced highly reactive magnesium powders (e.g., Rieke magnesium) for challenging substrates.

Modern Synthetic Approaches for Isopropenylmagnesium Bromide Formation

Modern synthesis prioritizes efficiency and safety. The standard protocol involves:

  • Magnesium activation: Removing surface oxides via iodine, 1,2-dibromoethane, or sonication.
  • Reaction with 2-bromopropene: Slow addition of the alkyl halide to activated magnesium in THF under inert atmosphere.
  • Solvent optimization: Use of 2-methyltetrahydrofuran (2-MeTHF) to reduce side reactions like Wurtz coupling.

Reaction Conditions:

ParameterStandard ProtocolOptimized Protocol (2-MeTHF)
SolventTHF2-MeTHF
TemperatureReflux (~66°C)Ambient (20–25°C)
Yield80–90%85–95%
Side ProductsWurtz coupling (THF)Minimal

Solvent Systems and Reaction Media Optimization

The choice of solvent critically influences reagent stability and reaction efficiency.

Solvent Comparison:

SolventAdvantagesLimitations
THFHigh polarity, stabilizes Grignard reagentsProne to Wurtz coupling in allylic/benzylic cases
2-MeTHFLow water solubility, suppresses side reactionsHigher viscosity than THF
TolueneNon-polar, inertRequires activation agents (e.g., DIBAH)

Mechanism in 2-MeTHF:
The reduced polarity of 2-MeTHF limits aggregation of Grignard reagents, enhancing their nucleophilicity and minimizing unwanted coupling. This solvent is particularly effective for allylic and benzylic Grignards, where Wurtz byproducts are problematic.

Magnesium Activation Techniques for Improved Reactivity

Traditional magnesium activation methods include mechanical abrasion or iodine addition. Modern techniques offer superior control:

Activation Methods:

MethodMechanismAdvantages
SonicationCavitation breaks oxide layerAccelerates initiation, works in wet solvents
DIBAH ActivationHydride reduces MgO to MgAllows reaction initiation at <20°C
Rieke MagnesiumKCl-coated Mg powderReacts with unactivated aryl fluorides

Example Protocol Using DIBAH:

  • Add Mg turnings to anhydrous THF.
  • Introduce 5–12 mol% DIBAH, stir at 20°C.
  • Slowly add 2-bromopropene, monitor temperature rise.
  • Proceed to nucleophilic addition.

Isopropenylmagnesium bromide exhibits distinctive nucleophilic addition behavior in carbon-carbon bond formation reactions, distinguished by the unique electronic properties of the isopropenyl group [1]. The compound demonstrates enhanced nucleophilicity compared to saturated alkyl Grignard reagents due to the sp² hybridization of the carbon atom directly bonded to magnesium [5]. This electronic configuration results in a more polarized carbon-magnesium bond, facilitating nucleophilic attack on electrophilic centers [7].

The mechanism of nucleophilic addition typically proceeds through initial coordination of the carbonyl oxygen to the magnesium center, followed by simultaneous formation of a new carbon-carbon bond and cleavage of the carbon-oxygen π bond [6]. Experimental evidence suggests that isopropenylmagnesium bromide undergoes nucleophilic addition to aldehydes with exceptional stereocontrol, achieving diastereoselectivity ratios exceeding 20:1 in specific synthetic applications . The addition to ketones proceeds through a similar pathway but requires slightly higher activation energies due to increased steric hindrance around the electrophilic carbon [5].

Kinetic studies reveal that isopropenylmagnesium bromide exhibits superior chemoselectivity compared to vinylmagnesium bromide in reactions with bifunctional substrates . In reactions with aldehydes containing anomeric acetates, isopropenylmagnesium bromide achieves yields of 68% with anti:syn selectivity of 2.5:1, compared to vinylmagnesium bromide which yields only 51% with 1.5:1 selectivity . This enhanced selectivity arises from the reduced reactivity and slower addition kinetics of the isopropenyl group, minimizing side reactions such as acetate displacement .

The electronic effects of the isopropenyl group enable participation in conjugate additions to α,β-unsaturated systems without the overaddition complications observed with terminal alkynyl Grignard reagents . This selectivity proves particularly valuable in the synthesis of complex organic molecules where preservation of functional groups is critical [23]. The nucleophilic addition mechanism involves a concerted process where the carbon nucleophile attacks the electrophilic site while maintaining the integrity of the vinyl functionality [5].

Transition State Analysis of Grignard Intermediate Complexation

The transition state structure of isopropenylmagnesium bromide reactions has been extensively characterized through computational and experimental approaches [8]. The addition to carbonyl compounds typically proceeds through a six-membered ring transition state, where the magnesium atom coordinates simultaneously to the carbonyl oxygen and the approaching nucleophile [7]. This cyclic arrangement facilitates the concerted formation of the carbon-carbon bond while minimizing activation energy barriers [8].

Detailed structural analysis reveals that the transition state adopts a chair-like conformation with the isopropenyl group positioned to minimize steric interactions [9]. The magnesium center maintains tetrahedral coordination throughout the reaction, with ether solvents occupying the remaining coordination sites [8]. The carbon-carbon bond formation occurs with a characteristic angle of attack of approximately 107°, consistent with standard nucleophilic addition geometry [8].

The geminal pathway, involving mononuclear magnesium species, exhibits activation energies of 6.5 ± 0.7 kilocalories per mole for optimal configurations [8]. Alternative dinuclear pathways show higher activation barriers, typically ranging from 8.7 to 13.0 kilocalories per mole depending on the specific coordination environment [8]. The preferential formation of mononuclear transition states correlates with the improved electron-donating ability of coordinated solvent molecules, which screen the positive charge on magnesium and enhance nucleophile departure [8].

In the transition state, the reacting carbon atoms maintain distances of approximately 2.55 angstroms, indicating a late transition state with significant bond formation [8]. The carbonyl carbon retains substantial sp² character with out-of-plane angles of 161 ± 7°, closer to the ideal trigonal planar geometry than tetrahedral [8]. This structural feature confirms that the transition state resembles the reactant more than the product, consistent with Hammond's postulate for exothermic reactions [8].

Vibrational analysis of calculated transition states reveals a single imaginary frequency corresponding to the carbon-carbon bond formation mode [9]. This vibrational mode involves stretching between the nucleophilic carbon and the electrophilic carbonyl carbon, confirming the identity of the transition state structure [9]. The calculated transition state geometries show excellent agreement with experimental kinetic isotope effects, supporting the proposed mechanistic pathway [42].

Density Functional Theory Studies on Reaction Pathways and Energy Landscapes

Density functional theory calculations provide comprehensive insights into the reaction pathways and energy landscapes of isopropenylmagnesium bromide transformations [13] [14]. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets have successfully reproduced experimental reaction energetics and activation barriers [18]. The calculated potential energy surfaces reveal multiple competing pathways, with the most favorable routes involving mononuclear magnesium complexes [8].

The energy landscape analysis demonstrates that isopropenylmagnesium bromide reactions are highly exothermic, with overall reaction energies ranging from -120 to -270 kilojoules per mole depending on the substrate [40] [41]. The activation energies for carbon-carbon bond formation typically fall between 50-90 kilojoules per mole, consistent with experimental observations of facile reaction conditions [39] [41]. These calculations incorporate both gas-phase and solvation effects, providing realistic representations of solution-phase chemistry [34].

Table 1: Calculated Thermodynamic and Kinetic Parameters for Isopropenylmagnesium Bromide Reactions

Reaction TypeActivation Energy (kJ/mol)Reaction Energy (kJ/mol)Transition State Distance (Å)
Aldehyde Addition52 ± 8-165 ± 122.55 ± 0.05
Ketone Addition70 ± 10-120 ± 152.61 ± 0.08
Ester Addition89 ± 12-240 ± 202.48 ± 0.06
Epoxide Opening45 ± 6-185 ± 182.73 ± 0.10

Density functional theory studies reveal that the reaction mechanism involves both nucleophilic and radical pathways, with the dominant mechanism depending on the electronic properties of the substrate [33]. For substrates with low-lying π* orbitals, such as aromatic ketones, single electron transfer mechanisms become competitive with the traditional nucleophilic pathway [18] [33]. The calculated activation barriers for radical pathways are typically 15-25 kilojoules per mole higher than nucleophilic routes, explaining the predominance of polar mechanisms under normal conditions [33].

The computational analysis identifies key intermediates in the reaction pathway, including pre-reaction complexes where the substrate coordinates to magnesium before carbon-carbon bond formation [16]. These coordination complexes are stabilized by 20-40 kilojoules per mole relative to separated reactants, providing thermodynamic driving force for subsequent reaction steps [8]. The calculations successfully predict experimental selectivities and reaction rates when appropriate solvation models are employed [15].

Molecular orbital analysis reveals that the highest occupied molecular orbital of isopropenylmagnesium bromide exhibits significant carbon character, confirming the nucleophilic nature of the isopropenyl group [17]. The calculated electrostatic potential maps demonstrate that electron density is concentrated on the terminal carbon of the vinyl group, consistent with experimental reactivity patterns [14]. These electronic structure insights provide fundamental understanding of the compound's chemical behavior and guide rational design of synthetic applications [15].

Solvent Coordination Effects on Reaction Kinetics

Solvent coordination plays a crucial role in determining the reaction kinetics and selectivity of isopropenylmagnesium bromide transformations [21] [22]. Ethereal solvents, particularly tetrahydrofuran and diethyl ether, provide optimal coordination environments for magnesium, stabilizing both reactant and transition state structures [25]. The number of coordinated solvent molecules significantly influences reaction rates, with tetracoordinated magnesium complexes exhibiting enhanced reactivity compared to higher coordination numbers [8].

Comparative studies demonstrate that 2-methyltetrahydrofuran provides superior performance to conventional ethers in many applications [24]. This biomass-derived solvent exhibits improved solubility properties and reduced toxicity while maintaining comparable coordination ability [24]. Kinetic measurements reveal that 2-methyltetrahydrofuran suppresses Wurtz coupling side reactions more effectively than diethyl ether, leading to higher yields of desired products [24].

Table 2: Solvent Effects on Isopropenylmagnesium Bromide Reaction Parameters

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity Ratio
Diethyl Ether4.30.85 × 10⁻³58 ± 53.2:1
Tetrahydrofuran7.61.42 × 10⁻³52 ± 44.1:1
2-Methyltetrahydrofuran6.11.38 × 10⁻³53 ± 64.8:1
Dimethoxyethane7.20.96 × 10⁻³61 ± 72.9:1

The coordination number of magnesium directly affects reaction kinetics through modulation of the Lewis acidity of the metal center [21]. Equilibrium constants for solvent exchange range from 10² to 10⁴ depending on the coordinating ability of the ether [21]. Monosolvated species in toluene exhibit particularly favorable equilibrium constants for substrate coordination, facilitating rapid complex formation and subsequent reaction [21].

Steric effects of coordinated solvents influence both rate constants and equilibrium positions [21]. Bulkier ethers such as dibutyl ether show increased equilibrium constants for substrate binding due to reduced coordination stability, but decreased rate constants due to steric hindrance in the transition state [21]. The optimal balance between coordination stability and steric accessibility is achieved with moderately sized ethers like tetrahydrofuran [22].

Temperature-dependent studies reveal that solvent coordination effects become more pronounced at lower temperatures, where solvent exchange rates decrease [40]. The apparent activation energies include contributions from both chemical bond formation and solvent reorganization processes [8]. Computational analysis demonstrates that explicit inclusion of coordinated solvent molecules is essential for accurate prediction of reaction barriers and selectivities [15] [22].

Hydrogen Bond Acceptor Count

2

Exact Mass

143.94250 g/mol

Monoisotopic Mass

143.94250 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.59%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (54.05%): Flammable solid [Danger Flammable solids];
H260 (98.65%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (10.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (12.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-15

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